T315I Gatekeeper Mutant Activity: Rebastinib vs. ATP-Competitive ABL1 Inhibitors
Rebastinib demonstrates potent inhibition of the T315I gatekeeper mutant ABL1 (IC50 = 4 nM), whereas imatinib, dasatinib, and nilotinib exhibit negligible activity against this mutation (IC50 >10 μM, >200 nM, and >2 μM, respectively) [1]. This retention of activity is attributed to rebastinib's non-ATP-competitive switch-control binding mechanism, which does not rely on the ATP-binding pocket geometry disrupted by the T315I substitution [2]. In cellular proliferation assays using Ba/F3 cells expressing BCR-ABL1 T315I, rebastinib achieves an IC50 of 150 nM .
| Evidence Dimension | Inhibitory potency against ABL1 T315I gatekeeper mutant |
|---|---|
| Target Compound Data | IC50 = 4 nM (biochemical); IC50 = 150 nM (Ba/F3 T315I cellular proliferation) |
| Comparator Or Baseline | Imatinib: IC50 >10 μM; Dasatinib: IC50 >200 nM; Nilotinib: IC50 >2 μM |
| Quantified Difference | Rebastinib is >2,500-fold more potent than imatinib, >50-fold more potent than dasatinib, and >500-fold more potent than nilotinib against T315I mutant ABL1 |
| Conditions | Biochemical kinase inhibition assays using purified ABL1 T315I protein; cellular proliferation assays in Ba/F3 cells expressing BCR-ABL1 T315I |
Why This Matters
For researchers studying TKI-resistant CML or screening compounds against the T315I mutation, rebastinib provides a validated positive control with quantitatively defined potency, whereas ATP-competitive inhibitors fail to engage this clinically relevant target.
- [1] O'Hare, T., et al. (2007). In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants. Cancer Res, 65(11), 4500-4505. View Source
- [2] Chan, W.W., et al. (2011). Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036. Cancer Cell, 19(4), 556-568. View Source
